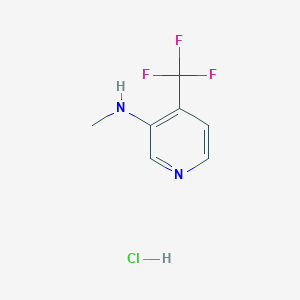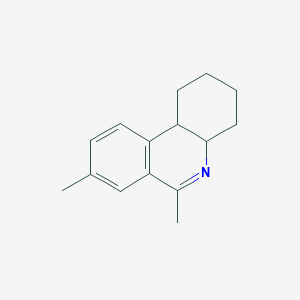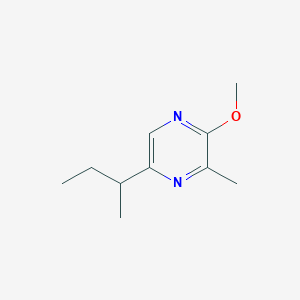
5-Sec-butyl-3-methyl-2-methoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sec-butyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their distinctive aromas and are often used in flavor and fragrance industries. This particular compound is notable for its earthy and green bell pepper-like odor, making it a valuable ingredient in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Sec-butyl-3-methyl-2-methoxypyrazine typically involves the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane (CH₂N₂) . This method ensures the formation of the desired pyrazine structure with the specific substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Sec-butyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine ring.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
5-Sec-butyl-3-methyl-2-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its distinctive odor makes it useful in studies related to olfaction and sensory perception.
Medicine: It can be used in the development of pharmaceuticals, particularly those targeting sensory receptors.
Wirkmechanismus
The mechanism of action of 5-Sec-butyl-3-methyl-2-methoxypyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-3-sec-butylpyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
Comparison: While all these compounds share the pyrazine core structure
Eigenschaften
CAS-Nummer |
99784-13-1 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
5-butan-2-yl-2-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
HOTAYRCCYDCXSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CN=C(C(=N1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


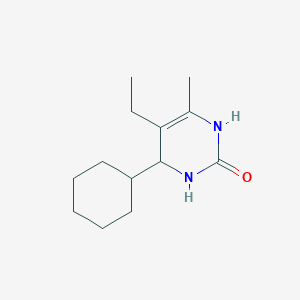

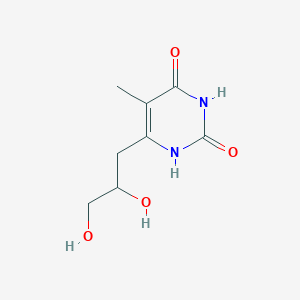
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)

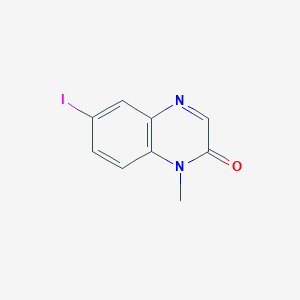

![5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13114275.png)
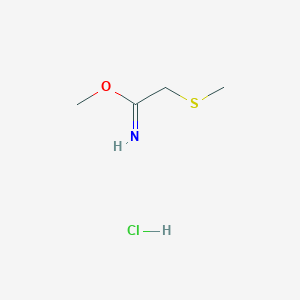
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)

